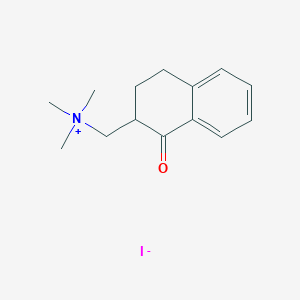
n,n,n-Trimethyl(1-oxo-1,2,3,4-tetrahydronaphthalen-2-yl)methanaminium iodide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
n,n,n-Trimethyl(1-oxo-1,2,3,4-tetrahydronaphthalen-2-yl)methanaminium iodide: is a quaternary ammonium compound It is characterized by its unique structure, which includes a tetrahydronaphthalene moiety and a trimethylammonium group
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of n,n,n-Trimethyl(1-oxo-1,2,3,4-tetrahydronaphthalen-2-yl)methanaminium iodide typically involves the quaternization of a tertiary amine with an alkyl halide. The reaction is usually carried out in an organic solvent such as acetonitrile or ethanol under reflux conditions. The reaction can be represented as follows:
Tertiary Amine+Alkyl Halide→Quaternary Ammonium Salt
Industrial Production Methods: Industrial production methods for this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.
化学反応の分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the tetrahydronaphthalene moiety.
Reduction: Reduction reactions can also occur, potentially affecting the carbonyl group.
Substitution: The quaternary ammonium group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Nucleophiles like hydroxide ions or amines can be used in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthoquinones, while reduction can produce alcohols or hydrocarbons.
科学的研究の応用
Chemistry:
- Used as a phase transfer catalyst in organic synthesis.
- Employed in the preparation of ionic liquids.
Biology:
- Investigated for its antimicrobial properties.
- Studied for its potential use in drug delivery systems.
Medicine:
- Explored for its role in the synthesis of pharmaceutical intermediates.
- Potential applications in the development of new therapeutic agents.
Industry:
- Utilized in the formulation of specialty chemicals.
- Applied in the production of surfactants and detergents.
作用機序
The mechanism of action of n,n,n-Trimethyl(1-oxo-1,2,3,4-tetrahydronaphthalen-2-yl)methanaminium iodide involves its interaction with biological membranes and proteins. The quaternary ammonium group can disrupt membrane integrity, leading to cell lysis. Additionally, the compound may interact with specific enzymes or receptors, modulating their activity and affecting cellular processes.
類似化合物との比較
- n,n,n-Trimethyl(1-oxo-1,2,3,4-tetrahydronaphthalen-2-yl)methanaminium chloride
- n,n,n-Trimethyl(1-oxo-1,2,3,4-tetrahydronaphthalen-2-yl)methanaminium bromide
Comparison:
- Uniqueness: The iodide variant may exhibit different solubility and reactivity compared to its chloride and bromide counterparts. The choice of halide can influence the compound’s application in various fields.
- Applications: While all these compounds can be used as phase transfer catalysts, their specific applications may vary based on their chemical properties.
特性
CAS番号 |
71666-51-8 |
|---|---|
分子式 |
C14H20INO |
分子量 |
345.22 g/mol |
IUPAC名 |
trimethyl-[(1-oxo-3,4-dihydro-2H-naphthalen-2-yl)methyl]azanium;iodide |
InChI |
InChI=1S/C14H20NO.HI/c1-15(2,3)10-12-9-8-11-6-4-5-7-13(11)14(12)16;/h4-7,12H,8-10H2,1-3H3;1H/q+1;/p-1 |
InChIキー |
BPERJTVPTVXRSE-UHFFFAOYSA-M |
正規SMILES |
C[N+](C)(C)CC1CCC2=CC=CC=C2C1=O.[I-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-Methoxy-4-[(2-methoxyphenoxy)acetyl]phenyl acetate](/img/structure/B14468098.png)
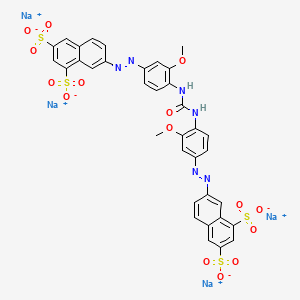
![2-[(E)-(4-Amino-7-sulfonaphthalen-1-yl)diazenyl]benzene-1,4-disulfonic acid](/img/structure/B14468110.png)

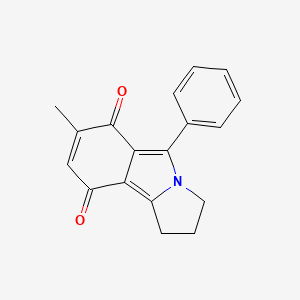

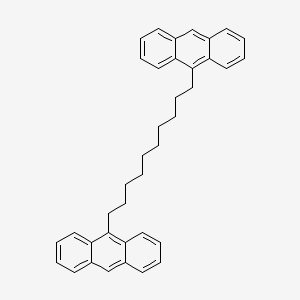
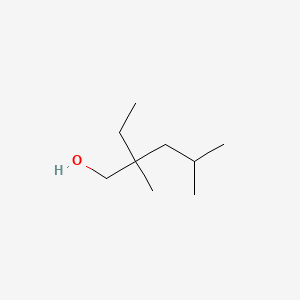
![6-Nitro-1-(trimethylsilyl)-1H-imidazo[4,5-b]pyridine](/img/structure/B14468153.png)
![Ethyl 2-[(3-methoxy-3-oxopropyl)sulfanyl]butanoate](/img/structure/B14468157.png)
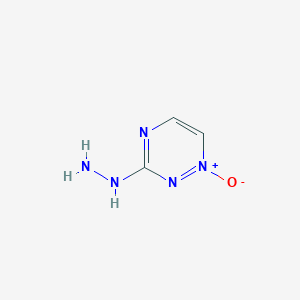

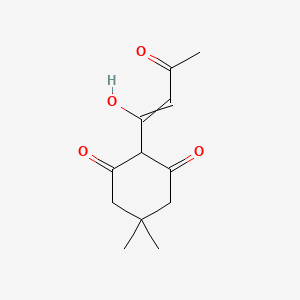
![(8R,9R,10S,13S,14S)-13-Methylhexadecahydrospiro[cyclopenta[a]phenanthrene-17,5'-[1,3]oxazolidine]](/img/structure/B14468196.png)
